molecular formula C13H7ClN4O3 B5865963 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5865963
M. Wt: 302.67 g/mol
InChI Key: MNXSCAUZNJMWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring. The synthesis of this compound is challenging, and it requires specialized knowledge and equipment.

Scientific Research Applications

3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has potential applications in various scientific research fields. This compound has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in essential cellular processes. For example, this compound has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, which is involved in bacterial fatty acid biosynthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has antimicrobial, antifungal, and anti-inflammatory effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its potential as a fluorescent probe and its antimicrobial and antifungal properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2-amino-5-chloropyridine with 4-chloro-2-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product. This synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of the desired product.

properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-9-3-4-10(11(6-9)18(19)20)13-16-12(17-21-13)8-2-1-5-15-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXSCAUZNJMWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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